molecular formula C15H25Cl2N3 B1374873 1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride CAS No. 1220038-32-3

1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride

Cat. No. B1374873
CAS RN: 1220038-32-3
M. Wt: 318.3 g/mol
InChI Key: ZRMAKGSIPQDSLY-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is a compound categorized as a piperazine . It has a linear formula of C15H25Cl2N3 . This compound is intended for research and forensic applications .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H25Cl2N3 . The molecular weight of the compound is 318.3 g/mol.

Scientific Research Applications

Synthesis and Potential as an Anti-Thrombus Drug

1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride has been studied in the synthesis of analogs for pharmaceutical applications, specifically as an anti-thrombus drug. The method for synthesizing a target compound, which includes this compound, has been outlined, indicating its potential in drug development (Huang Shanshan, 2003).

Role in Metabolism of Novel Antidepressants

The compound has been investigated in the context of its metabolic pathway in the human liver, particularly in the metabolism of Lu AA21004, a novel antidepressant. It was found to be oxidized into several metabolites, demonstrating its significance in the pharmacokinetics of antidepressant drugs (Mette G. Hvenegaard et al., 2012).

Anticonvulsant Properties

Research has explored its derivatives for potential anticonvulsant properties. A series of 1,3-substituted pyrrolidine-2,5-dione derivatives, related to this compound, were synthesized and showed promising results in preliminary pharmacological screenings for anticonvulsant activity (Sabina Rybka et al., 2017).

Antiarrhythmic and Antihypertensive Effects

Some derivatives of the compound have shown antiarrhythmic and antihypertensive activities. These effects may be associated with their alpha-adrenolytic properties, highlighting the compound's potential in cardiovascular therapies (Barbara Malawska et al., 2002).

Antimicrobial Activity

This compound-related compounds have been synthesized and evaluated for their antimicrobial activities, showing variable and modest effects against certain bacteria and fungi (N. Patel et al., 2011).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is not mentioned in the retrieved sources, it’s known that piperazine, a related compound, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

properties

IUPAC Name

1-benzyl-4-pyrrolidin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3.2ClH/c1-2-4-14(5-3-1)13-17-8-10-18(11-9-17)15-6-7-16-12-15;;/h1-5,15-16H,6-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMAKGSIPQDSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718623
Record name 1-Benzyl-4-(pyrrolidin-3-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220038-32-3
Record name 1-Benzyl-4-(pyrrolidin-3-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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